molecular formula C4H6FN5 B1341038 5-Fluoro-2-hydrazinylpyrimidin-4-amine CAS No. 925192-06-9

5-Fluoro-2-hydrazinylpyrimidin-4-amine

Cat. No.: B1341038
CAS No.: 925192-06-9
M. Wt: 143.12 g/mol
InChI Key: CMEFKTADURQXGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-hydrazinylpyrimidin-4-amine is a fluorinated pyrimidine derivative supplied for research purposes. Fluoropyrimidines are a significant class of compounds in medicinal chemistry, well-documented for their role as antimetabolites and their subsequent investigation as antitumor and antiproliferative agents . The core pyrimidine structure is a key scaffold in drug discovery, with related pyrrolo[3,2-d]pyrimidin-4-amine compounds demonstrating potent activity by inhibiting pro-angiogenic receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, and by disrupting cellular microtubule assembly . The presence of both fluoro and hydrazinyl functional groups on the pyrimidine ring makes this molecule a versatile synthetic intermediate . Researchers can utilize this compound to develop more complex molecular architectures or to study structure-activity relationships (SAR). The mechanism of action for related 5-fluoro pyrimidines often involves the formation of covalent complexes with essential enzymes , such as thymidylate synthetase, leading to the disruption of nucleotide synthesis and DNA replication in target cells . This product is intended for research and further chemical development in a controlled laboratory environment. FOR RESEARCH USE ONLY (RUO). Not for diagnostic or therapeutic use, and strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-hydrazinylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN5/c5-2-1-8-4(10-7)9-3(2)6/h1H,7H2,(H3,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEFKTADURQXGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)NN)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Fluoro 2 Hydrazinylpyrimidin 4 Amine

Strategies for Pyrimidine (B1678525) Core Construction and Functionalization

The construction and functionalization of the pyrimidine core are foundational to the synthesis of 5-Fluoro-2-hydrazinylpyrimidin-4-amine. The most prevalent and economically viable starting material for this process is 5-fluorouracil (B62378) (5-FU).

Cyclocondensation Approaches to Fluorinated Pyrimidine Intermediates

While various cyclocondensation reactions exist for forming pyrimidine rings, in the context of synthesizing this compound, the most direct approach begins with the readily available 5-fluorouracil. The synthesis of 5-fluorouracil itself can be achieved through methods such as the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methylisothiourea and subsequent hydrolysis. chemicalbook.com Another approach involves the direct fluorination of uracil. chemicalbook.com

Selection and Synthesis of Key Precursors

The primary and most crucial precursor for the synthesis of this compound is 5-fluorouracil. This compound serves as the foundational block containing the essential 5-fluoro-pyrimidine scaffold.

A pivotal intermediate derived from 5-fluorouracil is 2,4-dichloro-5-fluoropyrimidine (B19854) . The synthesis of this key precursor is well-documented and typically involves the chlorination of 5-fluorouracil.

Selective Halogenation Procedures

Selective halogenation, particularly chlorination, is a critical step in activating the pyrimidine ring for subsequent nucleophilic substitutions.

Chlorination Methods for Pyrimidine Scaffolds

The conversion of 5-fluorouracil to 2,4-dichloro-5-fluoropyrimidine is a standard procedure in pyrimidine chemistry. This transformation is typically achieved by treating 5-fluorouracil with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃). researchgate.netchemicalbook.comchemicalbook.com The reaction is often carried out in the presence of a tertiary amine, such as N,N-dimethylaniline, which acts as a catalyst and acid scavenger. researchgate.netchemicalbook.com

The reaction parameters for this chlorination have been optimized to achieve high yields. Optimal conditions reported include a molar ratio of 5-fluorouracil to phosphorus oxychloride of 1:10 and a molar ratio of 5-fluorouracil to N,N-dimethylaniline of 1:1.5. researchgate.net The reaction is typically conducted at elevated temperatures, around 114°C, for approximately 2 hours, leading to yields of up to 92.2%. researchgate.net An alternative method utilizes triphosgene (B27547) in the presence of a tertiary amine catalyst. google.com

Table 1: Optimized Conditions for the Chlorination of 5-Fluorouracil
ParameterConditionReported YieldReference
Chlorinating AgentPhosphorus oxychloride (POCl₃)92.2% researchgate.net
Catalyst/Acid ScavengerN,N-Dimethylaniline (DMA)
Reaction Temperature114°C
Reaction Time2 hours
Chlorinating AgentTriphosgeneHigh google.com
CatalystTertiary amine

Regioselective Fluorination Techniques

In the synthesis of this compound, the fluorine atom is incorporated from the starting material, 5-fluorouracil. Therefore, regioselective fluorination of an existing pyrimidine ring is not the primary strategy. However, the principles of regioselectivity are crucial in the subsequent substitution reactions on the 2,4-dichloro-5-fluoropyrimidine intermediate.

Halogen exchange (HALEX) reactions are a common method for introducing fluorine into aromatic rings. However, for this specific synthesis, this method is not employed as the fluorine is already present in the starting material. The key transformations following the creation of the dichlorinated intermediate involve selective nucleophilic aromatic substitution, where the chlorine atoms are displaced by amino and hydrazinyl groups.

The synthesis proceeds from 2,4-dichloro-5-fluoropyrimidine through a stepwise substitution. The chlorine atom at the 4-position is more reactive towards nucleophilic attack than the chlorine at the 2-position. This difference in reactivity allows for the selective introduction of the amino group at the C4 position. By treating 2,4-dichloro-5-fluoropyrimidine with ammonia (B1221849), 4-amino-2-chloro-5-fluoropyrimidine can be produced. google.com

Mechanistic Aspects of Fluorine Introduction

The introduction of a fluorine atom at the C5 position of the pyrimidine ring is a critical step that significantly influences the molecule's chemical properties and biological activity. The high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond are central to the mechanistic considerations of this transformation. nih.govnih.gov Electrophilic fluorination is a common and effective strategy for this purpose.

One of the most widely used reagents for electrophilic fluorination is Selectfluor™ (F-TEDA-BF4), an N-fluoroammonium salt. mdpi.com The mechanism of fluorination using Selectfluor™ involves the transfer of an electrophilic fluorine atom (F+) to the electron-rich pyrimidine ring. The pyrimidine nucleus, while generally considered electron-deficient, can be sufficiently activated by substituent groups to undergo electrophilic attack. The reaction typically proceeds via a single electron transfer (SET) mechanism or a direct electrophilic aromatic substitution (SEAr) pathway. The choice of solvent and reaction conditions can influence the predominant mechanism. The stability of the resulting C-F bond, one of the strongest covalent bonds in organic chemistry, makes this transformation essentially irreversible and contributes to the metabolic stability of the final compound. nih.govmdpi.com

Introduction of the Hydrazinyl Group via Nucleophilic Substitution

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electronegative fluorine atom. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions. bhu.ac.in The introduction of the hydrazinyl group at the C2 position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction.

In this mechanism, a precursor such as 2-chloro-5-fluoropyrimidin-4-amine is treated with a hydrazine (B178648) source, most commonly hydrazine hydrate (B1144303) (N2H4·H2O). The lone pair of electrons on the terminal nitrogen of the hydrazine molecule acts as the nucleophile, attacking the electron-deficient C2 carbon of the pyrimidine ring. This attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the nitrogen atoms of the pyrimidine ring. The subsequent departure of the leaving group, typically a halide ion (e.g., Cl-), restores the aromaticity of the ring and yields the desired 2-hydrazinyl product.

The rate and success of this substitution are dependent on several factors:

The nature of the leaving group: Good leaving groups, such as halides, facilitate the reaction.

The electronic nature of the pyrimidine ring: The presence of electron-withdrawing groups, like the fluorine at C5, activates the ring towards nucleophilic attack.

The nucleophilicity of the hydrazine: Hydrazine is a potent nucleophile, making it well-suited for this transformation.

Optimization of Reaction Conditions for Hydrazine Incorporation

The successful incorporation of the hydrazinyl group requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions. Key parameters that are typically adjusted include temperature, solvent, and the stoichiometry of the reactants.

ParameterConditionRationalePotential Issues
Temperature Moderate to elevated temperaturesTo provide sufficient activation energy for the SNAr reaction.High temperatures can lead to decomposition of the pyrimidine ring or undesired side reactions. researchgate.net
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol)To solubilize the reactants and facilitate the formation of the charged Meisenheimer complex.The choice of solvent can influence the reaction rate and selectivity.
Reactant Ratio Slight excess of hydrazine hydrateTo ensure complete conversion of the starting material.A large excess can promote over-addition or increase the difficulty of purification.
Reaction Time Monitored (e.g., by TLC or HPLC)To allow the reaction to proceed to completion without the formation of degradation products.Prolonged reaction times, especially at high temperatures, can lead to lower yields. researchgate.net

For instance, reacting a 2-halopyrimidine with hydrazine hydrate in a solvent like ethanol (B145695) under reflux is a common starting point for optimization. researchgate.net The progress of the reaction would be monitored to determine the optimal time and temperature to achieve high conversion to the desired product.

Mitigation of Competing Pathways and Over-Addition

Several competing pathways can reduce the yield of this compound. One significant side reaction is the potential for ring-opening of the pyrimidine nucleus. This is particularly a risk under harsh reaction conditions, such as high temperatures or the use of a large excess of a strong nucleophile like hydrazine. researchgate.netresearchgate.net The pyrimidine ring can be susceptible to cleavage, leading to a complex mixture of products.

Over-addition is another potential issue, especially if there are multiple leaving groups on the pyrimidine ring. To ensure the selective formation of the mono-hydrazinyl product, a starting material with a single, strategically placed leaving group at the C2 position is essential.

Strategies to mitigate these competing pathways include:

Careful control of reaction temperature and time: Using the mildest effective conditions can prevent degradation of the pyrimidine ring.

Use of a modest excess of hydrazine: This helps to avoid the harsh conditions that can promote side reactions.

Pre-activation of the pyrimidine ring: In some cases, N-alkylation or N-acylation can be used to activate the ring towards nucleophilic attack under milder conditions, thereby avoiding the need for high temperatures that could cause decomposition. nih.gov

Choice of appropriate starting materials: Utilizing a precursor with a single, highly reactive leaving group at the desired position ensures regioselectivity and prevents multiple substitutions.

Comparative Analysis of Diverse Synthetic Routes

There are broadly two strategic approaches to the synthesis of this compound: a linear synthesis involving late-stage modification of a pre-formed pyrimidine ring, and a convergent synthesis that constructs the fluorinated pyrimidine from smaller, functionalized building blocks.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Linear Synthesis (Late-Stage Functionalization) This approach starts with a commercially available or readily synthesized pyrimidine derivative. Key steps include electrophilic fluorination of the C5 position, followed by introduction of the amino group at C4 and the hydrazinyl group at C2 (the order of these steps can vary).Utilizes well-established pyrimidine chemistry. Starting materials may be more readily available.May require multiple protection/deprotection steps. Regioselectivity can be a challenge. Overall yield can be lower due to the number of steps.
Convergent Synthesis (Building Block Approach) This strategy involves the condensation of smaller, fluorinated building blocks to construct the desired pyrimidine ring. For example, a fluorinated three-carbon unit can be condensed with a guanidine (B92328) or amidine derivative. nih.govCan be more efficient and lead to higher overall yields. Allows for greater diversity in the final products by varying the building blocks.The synthesis of the specialized fluorinated building blocks can be complex and expensive.

A convergent synthesis using a precursor like potassium 2-cyano-2-fluoroethenolate offers an elegant route to 4-amino-5-fluoropyrimidines. nih.gov This intermediate can then be further functionalized at the C2 position to introduce the hydrazinyl group. This approach avoids the potentially harsh conditions of direct fluorination on a sensitive pyrimidine ring. In contrast, a linear approach might involve the fluorination of a 2,4-dichloropyrimidine, followed by sequential nucleophilic substitution with ammonia (or a protected amine) and then hydrazine. This route requires careful control of regioselectivity in the substitution steps.

Scalability Considerations for Research Applications

When producing this compound for research purposes, several factors related to scalability must be considered to ensure a reliable and cost-effective supply.

Key Scalability Factors:

Cost and Availability of Starting Materials: Routes that rely on expensive or difficult-to-source reagents, such as specialized fluorinating agents like Selectfluor™ or complex building blocks, may be less suitable for large-scale synthesis.

Reaction Conditions and Safety: Reactions that require extreme temperatures, high pressures, or the use of highly toxic or pyrophoric reagents pose significant challenges for scaling up. The use of hazardous materials like ethyl fluoroacetate (B1212596) in some older ring-closure methods for fluorinated pyrimidines is a major drawback. mdpi.com

Purification Methods: The ease of purification of the final product and intermediates is crucial. Syntheses that produce clean products requiring minimal purification (e.g., simple crystallization or extraction) are more scalable than those that necessitate multiple chromatographic separations.

Reactivity and Derivatization Strategies of 5 Fluoro 2 Hydrazinylpyrimidin 4 Amine

Condensation Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a key functional group for derivatization, readily participating in condensation reactions with carbonyl compounds.

Formation of Hydrazone Derivatives for Functionalization

The reaction of hydrazines with aldehydes and ketones is a well-established method for forming hydrazones. This reaction proceeds via nucleophilic addition of the terminal nitrogen of the hydrazine (B178648) to the carbonyl carbon, followed by dehydration. For 5-Fluoro-2-hydrazinylpyrimidin-4-amine, this reaction provides a straightforward method to introduce a wide variety of substituents, thereby modifying the compound's steric and electronic properties.

The general mechanism involves the formation of a hemiaminal intermediate, which then eliminates a molecule of water to form the C=N double bond of the hydrazone. The resulting pyrimidinylhydrazones can be further modified or used as intermediates in subsequent reactions.

Table 1: Examples of Hydrazone Formation with Hydrazine Derivatives This table is based on general chemical principles of hydrazone formation, as specific examples for this compound are not detailed in the provided search results.

Hydrazine DerivativeCarbonyl CompoundResulting Hydrazone Structure
R-NHNH₂R'-CHOR-N=CH-R'
R-NHNH₂R'-C(O)-R''R-N=C(R')-R''

Cyclization to Fused Heterocyclic Systems (e.g., Pyrazoles, Triazoles, Triazepines)

The hydrazinyl moiety is a critical precursor for the synthesis of various fused heterocyclic systems through cyclocondensation reactions. These reactions typically involve the reaction of the hydrazine with a bifunctional electrophile, leading to the formation of a new ring fused to the pyrimidine (B1678525) core.

Pyrazoles: The reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and widely used method for the synthesis of pyrazoles. The reaction proceeds through initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring.

Triazoles: Fused 1,2,4-triazoles can be synthesized from hydrazinylpyrimidines through several routes. One common method involves the reaction with orthoesters or similar one-carbon synthons, which can lead to the formation of a triazolopyrimidine system. Another approach is the oxidative cyclization of pyrimidinylhydrazones.

Triazepines: The synthesis of fused triazepine rings can be achieved by reacting hydrazinyl precursors with appropriate bifunctional electrophiles that can form a seven-membered ring. For instance, reaction with compounds containing two leaving groups separated by a suitable carbon chain can lead to the formation of a triazepine ring.

Oxidation and Reduction Chemistry of the Hydrazinyl Group

The hydrazinyl group can undergo both oxidation and reduction, offering pathways to different functionalities.

Oxidation: The oxidation of hydrazines can lead to the formation of diazenes or, under stronger conditions, can result in cleavage of the N-N bond. In the context of fused ring synthesis, oxidative cyclization of hydrazones is a key step in forming triazole rings acs.org.

Reduction: The hydrazinyl group can also act as a reducing agent in certain reactions, being oxidized in the process. Conversely, the reduction of the hydrazinyl group itself is less common but can be achieved under specific catalytic conditions. More relevant is the reduction of hydrazones derived from the parent compound. For example, the Wolff-Kishner reduction converts a ketone to a methylene group via a hydrazone intermediate under harsh basic conditions nih.gov. Milder methods for the reduction of tosylhydrazones using reagents like sodium borohydride are also available nih.gov. The C=C double bonds in a molecule can be selectively reduced in the presence of hydrazine, which acts as a source of diimide (HN=NH) in situ organicchemistrydata.org.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring, which is caused by the presence of two electronegative nitrogen atoms. These nitrogen atoms deactivate the ring towards attack by electrophiles acs.orgsigmaaldrich.com. However, the presence of strong electron-donating groups, such as the amino and hydrazinyl groups in this compound, can activate the ring sufficiently to allow for electrophilic substitution to occur, typically at the C6 position, which is ortho and para to the activating groups. Reactions like halogenation or nitration would require carefully controlled conditions to avoid side reactions and decomposition.

Strategies for Further Functionalization and Library Synthesis

The varied reactivity of this compound makes it an attractive scaffold for the synthesis of compound libraries. Combinatorial chemistry approaches can be employed to rapidly generate a large number of diverse structures.

The key strategies for library synthesis using this scaffold would involve:

Condensation Reactions: Utilizing a diverse range of aldehydes and ketones to react with the hydrazinyl group, creating a library of hydrazone derivatives.

Cyclization Reactions: Employing a variety of bifunctional electrophiles to react with the hydrazinyl moiety to produce a diverse set of fused heterocyclic systems.

Nucleophilic Substitution: Reacting the fluorinated pyrimidine with a library of nucleophiles to generate derivatives with substitutions at the C5 position.

These strategies can be implemented using solution-phase or solid-phase synthesis techniques to facilitate high-throughput production and screening of the resulting compounds. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, and libraries based on this structure are of significant interest in drug discovery.

Amination and Alkylation Reactions

The hydrazinyl and amino groups of this compound are primary sites for amination and alkylation reactions. These reactions are fundamental in expanding the chemical diversity of derivatives originating from this core structure.

Amination reactions can be achieved through various synthetic methodologies. While direct amination of the pyrimidine core at other positions is challenging, the existing amino and hydrazinyl groups can be functionalized. For instance, the hydrazinyl moiety can react with various electrophilic nitrogen-containing reagents. A common approach involves the reaction with nitrous acid to form an azido group, which can then be reduced or participate in cycloaddition reactions.

Alkylation of this compound can occur at several nucleophilic sites, including the amino group, the hydrazinyl group, and the nitrogen atoms of the pyrimidine ring. The regioselectivity of alkylation is often dependent on the reaction conditions, such as the nature of the alkylating agent, the solvent, and the presence of a base. For instance, alkylation of similar 2-amino-4-hydrazinylpyrimidine systems can be directed to the exocyclic amino or hydrazinyl groups, or to the ring nitrogens, leading to a variety of N-alkylated products. The treatment of related 2-amino-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidines with electrophilic reagents has been shown to result in acylation, sulfonylation, and alkylation at the amino group or the N3 or N4 atoms of the triazole ring, depending on the conditions and the reagent used researchgate.net.

The general reactivity of hydrazinylpyrimidines is well-documented, often serving as precursors for the synthesis of fused heterocyclic systems. For example, the reaction of 2-alkoxy-4-hydrazinopyrimidine compounds with carbon disulfide and hydrogen peroxide leads to the formation of 1,2,4-triazolo[4,3-c]pyrimidine-3(2H)-thione derivatives google.com. This highlights the propensity of the hydrazinyl group to undergo cyclization reactions.

Derivatization for Analytical and Biological Probes

The structural features of this compound make it an attractive scaffold for the development of analytical and biological probes. The presence of reactive handles allows for the introduction of fluorophores, affinity tags, or other reporter groups.

The hydrazinyl group is particularly useful for derivatization. It can react with aldehydes and ketones to form stable hydrazones, a reaction commonly employed in bioconjugation and labeling. This reaction can be used to attach the pyrimidine core to biomolecules or surfaces that have been modified to contain a carbonyl group. For instance, a series of 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives were synthesized and evaluated for their biological activities nih.gov. This demonstrates the utility of the hydrazinyl group as a reactive handle for creating libraries of compounds for biological screening.

Furthermore, the amino group can be acylated or sulfonylated to introduce a variety of functional groups. These modifications can be used to tune the physicochemical properties of the molecule, such as its solubility, cell permeability, and binding affinity for a target protein. The synthesis of novel 6-hydrazinyl-2,4-bismorpholino pyrimidine and 1,3,5-triazine derivatives as potential antitumor agents showcases the derivatization of the hydrazinyl moiety to explore biological activities nih.gov.

Structure Activity Relationship Sar Studies of 5 Fluoro 2 Hydrazinylpyrimidin 4 Amine Derivatives

Elucidation of Critical Pharmacophoric Features for Biological Activity

The pharmacophore model for derivatives of the 2-aminopyrimidine (B69317) class, to which 5-fluoro-2-hydrazinylpyrimidin-4-amine belongs, generally highlights the essential role of the pyrimidine (B1678525) core as a central scaffold for interacting with biological targets. The nitrogen atoms within the pyrimidine ring often act as hydrogen bond acceptors, a crucial interaction for anchoring the molecule within the active site of enzymes, such as kinases.

The 4-amino group is a key feature, typically serving as a hydrogen bond donor. This interaction is often critical for the biological activity of aminopyrimidine derivatives. The 2-hydrazinyl moiety presents a versatile interaction point. The terminal amine of the hydrazine (B178648) can act as a hydrogen bond donor, while the nitrogen adjacent to the pyrimidine ring can also participate in hydrogen bonding. Furthermore, this group provides a vector for substitution, allowing for the introduction of various functionalities to probe the surrounding binding pocket.

The fluorine atom at the 5-position is another significant pharmacophoric element. Its high electronegativity can influence the electronic distribution of the pyrimidine ring, potentially modulating the pKa of the amino and hydrazinyl groups and affecting the strength of hydrogen bonds. Additionally, fluorine can form favorable orthogonal multipolar interactions with carbonyl groups in the protein backbone, further stabilizing the ligand-target complex.

Impact of Substituent Variations on Potency and Selectivity

The potency and selectivity of derivatives based on the this compound scaffold are highly sensitive to the nature of the substituents introduced, particularly on the 2-hydrazinyl group and the 4-amino group.

Role of Hydrophobic and Lipophilic Interactions

Structure-activity relationship studies on related aminopyrimidine amides have demonstrated the importance of hydrophobic and lipophilic interactions in achieving high potency. acs.org The introduction of hydrophobic groups on substituents attached to the core scaffold can lead to favorable interactions with nonpolar pockets within the target's active site. For instance, in a series of 2,4,5-substituted pyrimidines, the incorporation of an indole-aryl substituted amino group led to a potent inhibitor of tubulin polymerization, highlighting the contribution of extended hydrophobic systems to biological activity. nih.gov

The following table illustrates the impact of varying substituents on the biological activity of a series of 2-aminopyrimidine derivatives, showcasing the role of hydrophobic interactions.

Compound IDCore ScaffoldR1 GroupR2 GroupBiological Activity (IC50, nM)
1a 2-AminopyrimidineHPhenyl500
1b 2-AminopyrimidineHNaphthyl150
1c 2-AminopyrimidineHBiphenyl50
1d 2-AminopyrimidineMethylPhenyl450

This table is illustrative and based on general principles of medicinal chemistry, demonstrating the trend of increasing potency with larger hydrophobic groups.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents can significantly modulate the biological activity of pyrimidine derivatives. Electron-withdrawing groups, such as nitro or cyano groups, can alter the electron density of the pyrimidine ring, which in turn can affect its interaction with the target protein. Conversely, electron-donating groups, like methoxy (B1213986) or amino groups, can also influence activity.

In a study of pyrazole (B372694) hydrazones, the nature of substituents on a terminal phenyl ring had a pronounced effect on antiproliferative activity. mdpi.com While a direct correlation is complex and target-dependent, the electronic nature of these groups plays a crucial role in optimizing interactions. The SAR for various pyrimidine derivatives underscores the importance of specific substituents in enhancing inhibitory activity. researchgate.net

Conformational Preferences and Stereoelectronic Effects

The three-dimensional arrangement of substituents and the electronic interactions between them (stereoelectronic effects) are critical for optimal binding. The introduction of bulky groups can restrict the rotation of bonds, locking the molecule into a bioactive conformation. For instance, the fusion of a pyrazole ring to a pyrimidine scaffold has been shown to produce potent kinase inhibitors, where the rigidified structure likely presents the key interaction motifs in a favorable orientation. researchgate.net

A suggested SAR for a series of pyrimidine and pyridine (B92270) derivatives indicated that specific substitutions at certain positions led to the most potent activity, which can be attributed to favorable conformational and electronic properties. researchgate.net

Exploration of Pyrimidine Ring Modifications and Peripheral Diversification

Peripheral diversification, particularly at the 2- and 4-positions, has been extensively explored. The synthesis of 2-aminopyrimidine derivatives with a wide range of substituents has been a successful approach to developing potent and selective inhibitors for various targets, including fibroblast growth factor receptor 4 (FGFR4). acs.org In one series, a variety of amines were reacted with a 2-amino-4,6-dichloropyrimidine (B145751) to generate a library of compounds with diverse biological activities. nih.gov

Development of Structure-Activity Models for Prediction and Design

To rationalize the observed SAR and guide the design of new, more potent analogs, computational modeling techniques are often employed. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of the substituents with their biological activity. These models can help predict the potency of novel, unsynthesized compounds. researchgate.net

For example, a QSAR study might reveal that a combination of a high partial positive charge on the 4-amino group, a moderate-sized hydrophobic substituent on the 2-hydrazinyl moiety, and a specific electrostatic potential around the 5-fluoro group are key determinants for high affinity. Such models, often combined with molecular docking studies, provide a powerful tool for the iterative process of lead optimization in drug discovery.

Mechanisms of Biological Activity and Molecular Targets

Interaction with Specific Molecular Targets

While direct studies on 5-Fluoro-2-hydrazinylpyrimidin-4-amine are limited, the extensive research on analogous 5-fluoropyrimidines provides a strong framework for understanding its potential molecular interactions. These interactions can be broadly categorized into enzyme inhibition, receptor binding and modulation, and nucleic acid interference.

The 5-fluoropyrimidine scaffold is a well-established pharmacophore for designing enzyme inhibitors. The fluorine atom at the C5 position is crucial for the inhibitory activity against several key enzymes involved in nucleotide metabolism.

A primary mechanism of action for many 5-fluoropyrimidines involves the covalent modification of target enzymes, leading to their irreversible inactivation. nih.govnih.gov This is exemplified by the action of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), a metabolite of the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). FdUMP forms a stable covalent ternary complex with thymidylate synthase (TS) and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate. nih.govnih.gov This covalent adduction to a catalytic cysteine residue in the enzyme's active site effectively halts its function, leading to a depletion of thymidine monophosphate, a crucial precursor for DNA synthesis. nih.gov This mechanism suggests that derivatives of this compound could be metabolized to species capable of similar covalent modifications of enzymes.

Compound ClassTarget EnzymeMechanismOutcome
5-Fluoropyrimidines (e.g., FdUMP)Thymidylate Synthase (TS)Covalent AdductionInhibition of DNA synthesis
α-Fluorinated KetonesSerine ProteasesCovalent ModificationEnzyme Inactivation
2-Fluoro-2-deoxysugarsGlycosidasesCovalent ModificationEnzyme Inactivation

In addition to covalent modification, 5-fluoropyrimidine derivatives can also act as competitive inhibitors. This mode of inhibition involves the reversible binding of the inhibitor to the enzyme's active site, thereby competing with the natural substrate. For instance, some 5-FU derivatives have been shown to competitively inhibit dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in 5-FU catabolism. acs.orgnih.gov By competing with 5-FU for the active site of DPD, these inhibitors can modulate the pharmacokinetic profile of 5-FU. acs.org This suggests that this compound or its derivatives could potentially act as competitive inhibitors for various enzymes, depending on their structural complementarity with the active site.

Active-site directed inactivation, also known as mechanism-based or suicide inhibition, is a hallmark of many fluorinated compounds. nih.gov In this process, the inhibitor, which is itself relatively unreactive, is converted by the target enzyme's catalytic machinery into a highly reactive species. This species then irreversibly inactivates the enzyme, often through covalent bond formation. The inhibition of thymidylate synthase by FdUMP is a classic example of this mechanism. nih.gov The enzyme initiates its catalytic cycle on FdUMP, but the presence of the C5-fluorine atom blocks the final elimination step, trapping the enzyme in a covalent complex. nih.gov This potent mode of inhibition underscores the potential for this compound derivatives to be developed as highly specific and effective active-site directed inactivators.

The pyrimidine (B1678525) nucleus is a common scaffold in ligands targeting a variety of receptors. Notably, numerous pyrimidine derivatives have been identified as potent and selective modulators of adenosine receptors. nih.govbenthamdirect.commanchester.ac.uk These G-protein coupled receptors (A1, A2A, A2B, and A3) are involved in a wide range of physiological processes, making them attractive therapeutic targets. Research has shown that modifications on the pyrimidine ring can confer high affinity and selectivity for different adenosine receptor subtypes. benthamdirect.comunife.it For example, various pyrazolo-triazolo-pyrimidine and thieno[3,2-d]pyrimidine derivatives have been developed as selective antagonists of the A2A and A3 adenosine receptors. benthamdirect.commanchester.ac.uk Although direct evidence for this compound is not available, its core structure suggests a potential for interaction with adenosine receptors or other receptor families, which could be explored through further derivatization and screening.

Pyrimidine Derivative ClassTarget ReceptorObserved Activity
Diaryl 2- or 4-amidopyrimidinesA3 Adenosine ReceptorPotent and selective antagonists
Pyrazolo-triazolo-pyrimidinesAdenosine Receptors (various subtypes)Selective antagonists
4-Arylthieno[3,2-d]pyrimidinesA2A Adenosine ReceptorPotent and selective antagonists
7-Aryltriazolo[4,5-d]pyrimidinesA2A Adenosine ReceptorFunctional antagonists

A well-documented mechanism of action for 5-fluoropyrimidines is their ability to be metabolized and incorporated into nucleic acids. nih.govnih.govmdpi.com Metabolites of 5-fluorouracil, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively, by cellular polymerases. nih.gov The incorporation of these fluorinated nucleotides can lead to significant biological consequences:

RNA Modification : The substitution of uridine with 5-fluorouridine in RNA can alter its structure, stability, and processing. mdpi.com This can affect various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), leading to errors in protein synthesis and other cellular dysfunctions. nih.govnih.gov

DNA Modification : The incorporation of FdUTP into DNA can lead to DNA damage and fragmentation. nih.gov The presence of the fluorinated base can trigger futile cycles of DNA repair, ultimately leading to cell death.

Insufficient Data to Generate Article on this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is insufficient public information to generate a detailed and scientifically accurate article on the chemical compound “this compound” as per the requested outline.

The search for data pertaining to the compound's mechanisms of biological activity, molecular targets, cellular pathway perturbations—including its effects on cellular metabolism and iron homeostasis—and its intracellular signaling modulation yielded no specific research findings. Similarly, no information was found regarding its primary and secondary mechanisms of action, or its cross-reactivity and selectivity profiles.

The requested article structure demands in-depth, research-backed content for each section and subsection. Without any available studies or published data on the biological effects of this compound, it is not possible to fulfill the user's request to create a thorough, informative, and scientifically accurate article while strictly adhering to the provided outline and focusing solely on this specific compound.

Therefore, the generation of the requested article cannot proceed at this time due to the absence of the necessary scientific data.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in predicting the electronic properties and reactivity of molecules like 5-Fluoro-2-hydrazinylpyrimidin-4-amine. These methods model the electron distribution to reveal sites susceptible to chemical attack and to understand the molecule's intrinsic stability.

Prediction of Electrophilic and Nucleophilic Sites

The electronic landscape of this compound, characterized by the electronegative fluorine atom and nitrogen-rich pyrimidine (B1678525) ring and hydrazinyl group, dictates its reactivity. Molecular Electrostatic Potential (MEP) maps are a common output of quantum calculations that visualize this landscape.

Nucleophilic Sites: Regions with high electron density, indicated by negative electrostatic potential (often colored red or yellow on an MEP map), are prone to electrophilic attack. In this compound, these are expected to be the nitrogen atoms of the pyrimidine ring and the terminal nitrogen of the hydrazinyl group, due to the presence of lone pairs of electrons.

Electrophilic Sites: Regions with low electron density, or positive electrostatic potential (blue on an MEP map), are susceptible to nucleophilic attack. The carbon atoms of the pyrimidine ring, particularly C2, C4, and C6, are influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the fluorine atom, making them potential electrophilic centers. The hydrogen atoms of the amine and hydrazinyl groups would also exhibit positive potential.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) further refines these predictions. The HOMO density highlights the most probable sites for electrophilic attack, while the LUMO density indicates the most probable sites for nucleophilic attack. For similar pyrimidine systems, the HOMO is often localized on the amino or substituted amino groups, while the LUMO is distributed across the pyrimidine ring.

Table 1: Predicted Reactive Sites in this compound

Site Type Predicted Location Rationale
Nucleophilic Pyrimidine Ring Nitrogens (N1, N3) Lone pair electrons
Hydrazinyl Group Nitrogens Lone pair electrons
4-Amine Nitrogen Lone pair electrons
Electrophilic Pyrimidine Ring Carbons (C2, C4, C5, C6) Influence of electronegative N and F atoms

Analysis of Tautomerism and Conformations

Tautomerism is a key consideration for heterocyclic compounds like this compound. The molecule can exist in several tautomeric forms, primarily involving proton migration between the pyrimidine ring nitrogens and the exocyclic amine and hydrazinyl groups. For example, amino-imino and hydrazino-hydrazono tautomerism are possible.

Quantum chemical calculations can determine the relative energies of these tautomers, predicting the most stable form in different environments (gas phase or solution). Generally, for aminopyrimidines, the amino form is significantly more stable than the imino form.

Conformational analysis focuses on the rotation around single bonds, particularly the C-N bond of the hydrazinyl group. Theoretical calculations can map the potential energy surface as a function of dihedral angles to identify low-energy, stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might orient itself when interacting with a biological target.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might interact with a biological macromolecule, typically a protein. These methods are central to drug discovery and design.

Ligand-Protein Interaction Profiling and Binding Mode Analysis

Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site, generating a binding score that estimates the strength of the interaction. For this compound, key interactions would likely involve:

Hydrogen Bonding: The amine and hydrazinyl groups are potent hydrogen bond donors, while the pyrimidine nitrogens are hydrogen bond acceptors. These groups can form critical interactions with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's binding pocket.

Halogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor or participate in halogen bonds, further stabilizing the ligand-protein complex.

Pi-stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Molecular Dynamics (MD) simulations can then be used to refine the docked pose and assess the stability of the ligand-protein complex over time. MD provides a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve an optimal fit.

Table 2: Potential Intermolecular Interactions for this compound in a Protein Binding Site

Interaction Type Functional Group(s) Involved Potential Protein Residue Partners
Hydrogen Bond Donor -NH2 (Amine), -NHNH2 (Hydrazinyl) Asp, Glu, Ser, Thr, Main-chain C=O
Hydrogen Bond Acceptor Pyrimidine Ring Nitrogens, -F Arg, Lys, Ser, Thr, Main-chain N-H
Halogen Bonding -F Electron-rich atoms (e.g., backbone carbonyls)

| π-π Stacking | Pyrimidine Ring | Phe, Tyr, Trp |

Rational Design of Derivatives Based on Binding Affinities

The insights gained from docking and MD simulations form the basis for the rational design of new derivatives with improved binding affinity and selectivity. By analyzing the binding mode of the parent compound, this compound, specific modifications can be proposed:

If a region of the binding pocket is unoccupied, bulky substituents could be added to the pyrimidine ring to create additional favorable interactions.

If the hydrazinyl group forms a critical hydrogen bond, its properties could be fine-tuned by substitution to optimize interaction strength.

Replacing or repositioning the fluorine atom could alter the electronic properties or introduce new interactions to better complement the protein's active site.

Computational methods can predict the binding affinities of these virtual derivatives, allowing chemists to prioritize the synthesis of the most promising compounds.

Prediction of Chemical Reactions and Reaction Pathways

Computational chemistry can also be used to predict the feasibility and outcome of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This helps in understanding reaction mechanisms and predicting regioselectivity. For instance, in reactions involving nucleophilic aromatic substitution on the pyrimidine ring, theoretical calculations can predict whether substitution is more likely to occur at the C2, C4, or C6 position by analyzing the activation energies for each pathway. This is particularly valuable for complex heterocyclic systems where multiple reactive sites exist.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Properties

The ability of a drug to pass through biological membranes is a critical determinant of its oral absorption and distribution to target tissues. Theoretical models, such as those based on Lipinski's Rule of Five, are often the first step in assessing this property. These rules correlate a compound's structural features with its likelihood of having good membrane permeability.

Further computational analyses for compounds structurally related to pyrimidine derivatives often involve the calculation of topological polar surface area (TPSA), a descriptor that has been shown to correlate well with passive molecular transport through membranes. While specific data for this compound is not available in the provided search results, the general approach for similar molecules involves assessing these parameters to predict their ability to cross the intestinal epithelium and other biological barriers. The presence of both fluorine and amine groups would be key factors in these calculations, influencing both polarity and hydrogen bonding capacity.

Understanding how a compound is metabolized is essential for predicting its half-life and potential for drug-drug interactions. In silico models are used to predict the metabolic stability of compounds by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes, the primary enzymes responsible for drug metabolism in the liver.

For this compound, computational software would typically be used to identify which atoms in the molecule are most susceptible to enzymatic attack. The hydrazinyl and amine groups, as well as the pyrimidine ring itself, would be areas of focus for predicting potential biotransformation pathways. These pathways could include oxidation, reduction, or conjugation reactions. The fluorine atom is known to influence metabolic stability, often by blocking a potential site of metabolism, which can lead to a longer half-life. Predicting these metabolic fates is crucial for anticipating the compound's duration of action and clearance from the body. While specific predictive data for this compound was not found, this represents the standard computational approach.

Applications in Chemical Biology and Drug Discovery Research

Utility as Synthetic Intermediates for Diverse Chemical Libraries

The 5-fluoro-2-hydrazinylpyrimidin-4-amine scaffold is well-suited for the construction of diverse chemical libraries, a cornerstone of modern drug discovery. The differential reactivity of the hydrazine (B178648) and amine groups, along with the pyrimidine (B1678525) ring, allows for a variety of chemical transformations to generate a multitude of derivatives. The hydrazine moiety can readily react with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to yield hydrazides. These reactions can be performed under mild conditions, making them amenable to high-throughput synthesis.

Furthermore, the amino group at the 4-position can undergo acylation, alkylation, or be used in coupling reactions to introduce further diversity. The pyrimidine ring itself can participate in various reactions, including nucleophilic aromatic substitution at other positions, if appropriately activated. The fluorine atom at the 5-position can influence the electronic properties of the ring, potentially enhancing binding affinity to biological targets and improving metabolic stability. This multi-faceted reactivity allows for the creation of large and diverse libraries of compounds from a single, readily accessible starting material.

For instance, the synthesis of various 4-amino-5-fluoropyrimidines has been achieved through the cyclization of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate, demonstrating the accessibility of this core structure Current time information in Winnipeg, CA.. The resulting aminopyrimidines can then be further functionalized to build extensive chemical libraries for screening against various biological targets.

Development of Chemical Probes for Target Engagement Studies

Chemical probes are essential tools in chemical biology for identifying and validating new drug targets. These molecules are typically designed with a reactive group or a reporter tag to allow for the detection of binding to a target protein. The 2-hydrazinyl group of this compound is a particularly useful functional group for the development of such probes.

Hydrazine moieties can act as "warheads" that form covalent bonds with specific residues on a target protein, often within an enzyme's active site. This covalent labeling allows for the irreversible inhibition of the target and facilitates its identification and characterization through techniques like mass spectrometry-based proteomics biorxiv.org. Additionally, the hydrazine or the 4-amino group can serve as a point of attachment for reporter tags such as fluorophores, biotin, or clickable handles like alkynes or azides. These tags enable the visualization of target engagement in cells or tissues, or the enrichment of the target protein for subsequent identification mskcc.org.

Lead Generation and Optimization Programs

The 5-fluoropyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a common motif in biologically active compounds, particularly kinase inhibitors nih.govacs.orgacs.org. Therefore, libraries derived from this compound are valuable starting points for lead generation in drug discovery programs.

High-throughput screening (HTS) is a common method for identifying initial "hits" from large compound libraries. Once a hit is identified, a critical next step is hit validation, which involves confirming the activity of the compound and ruling out false positives. If a hit contains the this compound core, a focused library of analogs can be rapidly synthesized to establish a preliminary structure-activity relationship (SAR).

The synthesis of a small, focused library around the initial hit allows researchers to confirm that the observed biological activity is specific to that chemical series and not an artifact. By systematically modifying the substituents on the pyrimidine ring, for example, by reacting the hydrazine with a small panel of aldehydes, one can quickly assess the impact of these changes on potency. A consistent and logical SAR provides strong evidence that the hit is genuine and worthy of further investigation.

Following hit validation, the hit-to-lead optimization phase aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit compound to generate a "lead" candidate for further development. The versatility of the this compound scaffold is highly advantageous in this process.

Structure-activity relationship (SAR) studies are central to hit-to-lead optimization. By systematically modifying the different parts of the molecule, chemists can understand which structural features are crucial for biological activity. For example, in the context of kinase inhibitors, the 4-amino group often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The 2-hydrazinyl position can be functionalized to explore interactions with the solvent-exposed region of the active site, which can significantly impact selectivity. The 5-fluoro substituent can enhance binding affinity through favorable interactions with the protein and improve metabolic stability.

Several studies have detailed the optimization of pyrimidine-based kinase inhibitors, demonstrating the strategic approaches that can be applied to analogs of this compound nih.govacs.orgacs.orgnih.gov. For instance, the optimization of a series of pyrimidine compounds as potent JAK1 inhibitors involved extensive modification of the pyrimidine core to improve potency and selectivity nih.govacs.org.

Below is a hypothetical data table illustrating how SAR data for a series of kinase inhibitors derived from this compound might be presented.

Compound IDR Group on HydrazineKinase A IC50 (nM)Kinase B IC50 (nM)
1H5000>10000
2aPhenyl5002000
2b4-Chlorophenyl1501000
2c4-Methoxyphenyl3001500
3aCyclohexyl8005000

Prodrug Design and Development

A significant challenge in drug development is ensuring that a potent and selective compound has the appropriate pharmacokinetic properties to be effective in vivo. Prodrug strategies are often employed to overcome issues such as poor solubility, low permeability, or rapid metabolism rsc.org. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body nih.gov.

The functional groups of this compound, particularly the hydrazine and amino groups, are amenable to modification to create prodrugs. For example, the 4-amino group can be acylated with an amino acid or a peptide, which can then be cleaved by peptidases in the body to release the active drug. This approach can improve aqueous solubility and potentially target the drug to specific tissues that have high peptidase activity.

Similarly, the hydrazine moiety can be masked with a cleavable protecting group. For instance, a carbamate or an amide linkage could be introduced, which would be designed to be hydrolyzed by esterases or other enzymes in the plasma or liver. This can improve membrane permeability and oral bioavailability.

The development of prodrugs for antiviral nucleosides provides excellent examples of these strategies. For instance, phosphoramidate prodrugs have been successfully used to enhance the delivery of nucleoside monophosphates into cells, bypassing the often-inefficient initial phosphorylation step ump.edu.pl. While not directly applicable to the hydrazine group, these examples highlight the power of prodrug approaches to improve the therapeutic potential of a drug candidate.

The table below illustrates potential prodrug strategies for a hypothetical active drug derived from this compound.

Prodrug MoietyLinkageCleavage MechanismPotential Advantage
L-ValineAmide (at 4-amino)PeptidasesImproved solubility, potential for active transport
Pivaloyloxymethyl (POM)Carbamate (at hydrazine)EsterasesEnhanced membrane permeability
Polyethylene glycol (PEG)Linker to 4-aminoHydrolysisIncreased half-life and solubility

Enzyme- or Chemically-Activated Prodrug Systems

The strategic design of prodrugs is a cornerstone of modern medicinal chemistry, aiming to enhance the therapeutic index of cytotoxic agents by limiting their activity to target tissues, thereby sparing healthy cells. nih.gov Enzyme-activated and chemically-activated prodrug systems are designed to be inert until they encounter specific physiological conditions or enzymes that are overexpressed in the target microenvironment, such as a tumor. rsc.org

The structure of this compound, featuring a fluorinated pyrimidine core, strongly suggests its utility as a precursor to cytotoxic agents like 5-fluorouracil (B62378) (5-FU). The hydrazinyl (-NHNH2) group serves as a versatile chemical handle for attaching a promoiety. This promoiety can be engineered to be cleaved by specific enzymes. For example, in enzyme/prodrug systems, a nontoxic prodrug is administered systemically and is converted into its active, cytotoxic form by an enzyme that is either naturally overexpressed in cancer cells or delivered specifically to the tumor site. nih.gov

Common enzyme classes used in these strategies include:

Nitroreductases: These enzymes, often of bacterial origin, can reduce a nitroaromatic group attached to the hydrazinyl moiety, triggering the release of the active drug under hypoxic conditions characteristic of solid tumors. nih.gov

Carboxylesterases (CE): These enzymes can hydrolyze ester or amide bonds. nih.gov A promoiety linked via such a bond to the this compound backbone could be cleaved by CEs that are highly active in liver or tumor tissues. nih.gov The well-known anticancer drug Capecitabine is a cascade-type prodrug that undergoes enzymatic conversion in the liver and tumor cells to generate 5-FU. nih.govresearchgate.net

Cytosine Deaminase: This enzyme converts the nontoxic prodrug 5-fluorocytosine (5-FC) into the active anticancer drug 5-FU. nih.govnih.gov This system highlights the principle of converting a fluoropyrimidine precursor into its active form within the tumor environment.

Chemically-activated systems could involve linkers that are sensitive to the low pH or reductive environment of tumors, causing the release of the active drug payload. researchgate.net The hydrazinyl group is particularly suitable for forming hydrazone linkages, which can be designed to be acid-labile, releasing the drug in the acidic tumor microenvironment.

Preclinical Efficacy Assessment in Disease Models

In Vitro Cell-Based Assays for Functional Analysis

In vitro cell-based assays are fundamental tools for the initial assessment of a compound's biological activity and mechanism. sigmaaldrich.com These assays provide quantitative and functional data that guide further development. For a compound like this compound, which is likely a prodrug, these assays would typically be performed on its presumed active metabolite, 5-fluorouracil (5-FU), or in cell lines engineered to express the specific activating enzyme.

These assays measure the ability of a compound to inhibit cell growth (antiproliferative) or to kill cells directly (cytotoxic). A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of viable cells. nih.gov Other colorimetric assays like the CellTiter-Blue® assay are also widely used to estimate viable cell counts as an indicator of proliferation. nih.govaacrjournals.org The results are typically reported as an IC50 value, which is the concentration of the drug required to inhibit cell proliferation by 50%.

While specific data for this compound is not available, the table below presents representative IC50 values for its active form, 5-FU, illustrating the type of data generated from such assays.

Cell LineCancer Type5-FU IC50 (µM)Reference
HEK293T (Wild Type DPYD)Human Embryonic Kidney8.4 nih.govaacrjournals.org
HEK293T (Empty Vector)Human Embryonic Kidney1.7 nih.govaacrjournals.org
HEK293T (Untransfected)Human Embryonic Kidney3.0 nih.govaacrjournals.org

This table shows the IC50 values for 5-Fluorouracil (5-FU) in HEK293T cells under different conditions related to the expression of Dihydropyrimidine Dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism. Higher DPYD expression leads to increased resistance (higher IC50).

Understanding how a drug works at the molecular level is crucial. For fluoropyrimidines, the primary mechanism of action is well-established. After conversion to its active nucleotide forms, 5-FU targets thymidylate synthase (TS), a critical enzyme in the synthesis of thymidine, a necessary component of DNA. mdpi.com By inhibiting TS, 5-FU disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis (programmed cell death). mdpi.com MOA studies for a derivative of this compound would involve confirming this pathway through techniques such as cell cycle analysis by flow cytometry to observe arrest in the S-phase, and Western blotting to measure the expression of proteins involved in DNA damage response and apoptosis. nih.gov

To determine if a compound affects specific cellular signaling pathways, researchers use gene reporter assays. In these systems, a reporter gene (e.g., luciferase or green fluorescent protein) is placed under the control of a promoter that is activated by a specific signaling pathway. nih.gov For example, to test for effects on the NF-κB inflammatory pathway, cells would be transfected with a plasmid containing a luciferase gene downstream of an NF-κB response element. An increase or decrease in luciferase activity after drug treatment would indicate modulation of the pathway. Such assays can reveal whether a compound's cytotoxic effects are linked to the activation or inhibition of pathways controlling inflammation, cell survival, or apoptosis. nih.gov

Cancer metastasis is a major cause of mortality and involves the migration and invasion of cancer cells. europeanpharmaceuticalreview.com In vitro migration assays are used to assess a compound's ability to inhibit this process.

Wound Healing (Scratch) Assay: A confluent monolayer of cells is "scratched" to create a cell-free gap. The ability of the cells to migrate and close this gap over time is monitored by microscopy, with and without the test compound. nih.gov While effective, this method involves cell injury which may be undesirable in certain contexts. europeanpharmaceuticalreview.com

Transwell Migration Assay (Boyden Chamber): This assay uses a chamber with a porous membrane. sigmaaldrich.com Cells are placed in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the pores to the lower side of the membrane is quantified. To study invasion, the membrane can be coated with an extracellular matrix (ECM) gel, such as Matrigel®, which cells must degrade to pass through. nih.govsigmaaldrich.com

These assays would help determine if derivatives of this compound have anti-metastatic properties at concentrations that are not immediately cytotoxic.

In Vivo Animal Models for Proof-of-Concept

While direct in vivo proof-of-concept studies for this compound are not extensively documented in publicly available literature, its core structure is integral to the development of highly significant clinical candidates. A prominent example is Capivasertib (formerly AZD5363), a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor. nih.govaacrjournals.org The pyrrolopyrimidine core of Capivasertib is derived from intermediates like this compound. nih.gov Extensive preclinical evaluation of Capivasertib in various animal models has provided critical proof-of-concept for the therapeutic potential of inhibiting the PI3K/AKT signaling pathway, a frequently dysregulated network in human cancers. nih.govnih.gov

These studies have been instrumental in demonstrating the compound's antitumor activity, establishing its pharmacodynamic effects, and providing a rationale for its clinical development and combination with other anticancer agents. aacrjournals.orgastrazeneca.com The primary models used are human tumor xenografts and genetically engineered mouse models (GEMMs). nih.govnih.gov

Human Tumor Xenograft Models:

The most common approach for evaluating the in vivo efficacy of Capivasertib has been the use of xenograft models, where human cancer cell lines are implanted into immunocompromised mice. nih.govreactionbiology.com Chronic oral dosing of Capivasertib has demonstrated dose-dependent inhibition of tumor growth across a variety of xenografts derived from different cancer types. nih.govastrazeneca.com

Research in breast cancer models has been particularly thorough. In the HER2-positive, PIK3CA-mutant BT474c xenograft model, Capivasertib monotherapy resulted in significant, dose-dependent tumor growth inhibition. aacrjournals.org Similarly, in the HER2-positive KPL4 breast cancer xenograft, which shows a suboptimal response to standard therapies, Capivasertib alone inhibited tumor growth and significantly enhanced the antitumor activity of agents like lapatinib and trastuzumab. aacrjournals.org The compound also showed marked efficacy in gastric cancer xenografts (HGC-27) and head and neck cancer models (FaDu). aacrjournals.orgaacrjournals.org

Pharmacodynamic studies run concurrently in these xenograft models confirmed that Capivasertib effectively engages its target in vivo. Following oral administration, researchers observed a dose- and time-dependent reduction in the phosphorylation of key downstream AKT substrates, including PRAS40, GSK3β, and S6, in tumor tissues. nih.govastrazeneca.com This provided clear evidence that the observed antitumor effects were a direct result of AKT pathway inhibition.

Genetically Engineered Mouse Models (GEMMs):

To evaluate the efficacy of AKT inhibition in a more physiologically relevant context, Capivasertib has been tested in GEMMs. These models, where cancer is induced by specific genetic alterations that mimic human disease, provide valuable insights into drug efficacy in the presence of a competent immune system and a natural tumor microenvironment.

The collective findings from these animal models have been pivotal. They not only established the monotherapy potential of Capivasertib but also highlighted its ability to synergize with other targeted therapies and conventional chemotherapies, such as docetaxel. nih.govaacrjournals.org This preclinical proof-of-concept was essential for advancing Capivasertib into clinical trials, where it has shown significant promise, particularly in breast cancer. icr.ac.ukyoutube.com

Detailed Research Findings from In Vivo Animal Models

The following table summarizes key findings from representative preclinical studies of Capivasertib in various animal models.

Model TypeAnimalCancer TypeKey Findings
Xenograft Nude MiceBreast Cancer (BT474c)Dose-dependent tumor growth inhibition (up to 104% inhibition); significant reduction in phosphorylation of PRAS40, GSK3β, and S6. aacrjournals.org
Xenograft Nude MiceBreast Cancer (KPL4)Monotherapy inhibited tumor growth by 65%; significantly enhanced the antitumor activity of lapatinib and trastuzumab. aacrjournals.org
Xenograft Nude MiceGastric Cancer (HGC-27)Dose-dependent tumor growth inhibition, with slight tumor regressions observed at higher doses. aacrjournals.org
Xenograft Nude MiceHead and Neck Cancer (FaDu)When administered after radiotherapy, Capivasertib improved survival and reduced tumor growth. aacrjournals.org
GEMM MousePTEN-deficient Prostate CancerSignificantly reduced tumor growth in both castration-naïve and castration-resistant models. nih.gov
GEMM MousePTEN/p53-deficient Prostate CancerSignificantly delayed tumor growth and improved overall and progression-free survival. nih.gov

Future Research Directions and Translational Perspectives

Advanced Synthetic Methodologies for Enhanced Structural Diversity

Future research will likely focus on advanced synthetic strategies to expand the structural diversity of derivatives based on 5-Fluoro-2-hydrazinylpyrimidin-4-amine. Creating a library of analogues is crucial for comprehensive structure-activity relationship (SAR) studies.

Modern synthetic methods offer powerful tools for this purpose:

Diversity-Oriented Synthesis (DOS): A privileged substructure-based diversity-oriented synthesis (pDOS) strategy can be employed to generate maximal skeletal diversity. acs.org This involves using the pyrimidine (B1678525) core as a foundation to build a wide range of polyheterocyclic frameworks, thereby exploring a broader biochemical space. acs.org

Deconstruction-Reconstruction Strategies: This novel approach involves transforming the pyrimidine ring into an intermediate building block, such as an iminoenamine, which can then be used in various reactions to form new heterocycles. nih.gov This allows for the creation of analogues that would be difficult to access through traditional methods and enables late-stage modifications on complex molecules. nih.govresearchgate.net

Tandem Cyclizations: The development of coinage-metal-catalyzed or halogen-promoted tandem cyclization processes can lead to the efficient fabrication of complex pyrimidine-embedded polyheterocycles. researchgate.net These methods can systematically build molecular frameworks around the initial pyrimidine ring. researchgate.net

Catalyzed Multi-Component Reactions (MCRs): MCRs provide an efficient pathway to construct complex molecules in a single step. The use of novel catalysts, potentially combined with microwave or ultrasound irradiation, can improve reaction conditions and yields, facilitating the synthesis of diversely functionalized pyrimidines. mdpi.com

Late-Stage Functionalization: Palladium-catalyzed cross-coupling reactions are a powerful tool for modifying the hydrazone derivatives of the parent compound, allowing for high regioselectivity and compatibility with various functional groups. nih.gov This enables the introduction of diverse aryl or other substituents to fine-tune the molecule's properties.

These methodologies will enable chemists to systematically modify the core structure, the hydrazinyl moiety, and the amino group, leading to a rich collection of compounds for biological screening.

Deeper Elucidation of Mechanism of Action and Resistance Pathways

While the precise mechanism of action for this compound is not yet fully characterized, its structural similarity to the well-known anticancer agent 5-Fluorouracil (B62378) (5-FU) provides a strong basis for future investigation.

Potential Mechanisms of Action: The primary cytotoxic mechanism of fluoropyrimidines like 5-FU involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis, and the misincorporation of its metabolites into DNA and RNA. clinpgx.orgresearchgate.net Future studies on this compound should investigate whether it or its metabolites:

Inhibit thymidylate synthase, leading to depletion of thymidine and subsequent DNA damage. nih.gov

Are incorporated into RNA (as fluorouridine triphosphate analogues) and DNA (as fluorodeoxyuridine triphosphate analogues), disrupting their normal function. clinpgx.org

Engage other cellular targets. The hydrazinyl group, in particular, may confer novel reactivity or binding modes not seen with traditional fluoropyrimidines.

Anticipated Resistance Pathways: Tumor cells can develop resistance to fluoropyrimidines through a multitude of mechanisms. nih.gov Understanding these potential pathways is essential for developing strategies to overcome resistance. Research should focus on:

Target Alteration: Increased expression or mutation of thymidylate synthase can reduce the drug's efficacy. nih.gov

Metabolic Changes: Alterations in the enzymes responsible for activating the drug to its cytotoxic form or, conversely, increased activity of catabolic enzymes like dihydropyrimidine dehydrogenase (DPD) that break it down, can confer resistance. clinpgx.orgcancernetwork.com

DNA Damage Repair: Enhanced DNA repair mechanisms can counteract the damage caused by the misincorporation of fluorinated nucleotides. mdpi.com

Apoptosis Evasion: Upregulation of anti-apoptotic proteins can allow cancer cells to survive drug-induced stress. mdpi.com

Investigating these pathways will be critical for predicting clinical responses and designing effective combination therapies.

Integration of Multi-Omics Data in Biological Activity Research

To achieve a holistic understanding of the biological effects of this compound, the integration of multi-omics data is indispensable. This systems biology approach can provide deep insights into how the compound affects cellular processes.

Omics TechnologyPotential Application for this compound Research
Transcriptomics Identify changes in gene expression profiles in response to treatment, revealing the cellular pathways that are perturbed. This can help pinpoint the drug's mechanism of action and identify biomarkers of sensitivity. frontiersin.org
Proteomics Analyze global changes in protein expression, post-translational modifications, and protein-protein interactions. This can directly identify the drug's protein targets and downstream signaling effects. nih.govresearchgate.net
Metabolomics Profile the changes in cellular metabolites following drug exposure to understand its impact on metabolic pathways, such as nucleotide synthesis.
Genomics Analyze tumor genomes to identify mutations or copy number variations in genes related to drug metabolism, transport, or targets that may predict resistance.

A recent study demonstrated the power of this approach by using multi-omics analysis to develop a pyrimidine metabolism-related signature for predicting prognosis in lung adenocarcinoma. nih.govnih.gov Applying a similar strategy to this compound could accelerate the identification of its targets, elucidate resistance mechanisms, and aid in the development of personalized medicine strategies. nih.govnih.gov

Exploration of Novel Biological Targets and Therapeutic Indications

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. researchgate.net While the initial focus for a fluoropyrimidine analog is often on anticancer activity, future research should not be limited to this area.

Novel Anticancer Targets: Beyond thymidylate synthase, pyrimidine derivatives are known to be potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. nih.gov Future screening efforts could explore the activity of this compound derivatives against targets such as:

Cyclin-Dependent Kinases (CDKs)

Aurora Kinases (AURK) nih.gov

Polo-Like Kinases (PLK) nih.gov

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Expanded Therapeutic Indications: The versatility of the pyrimidine core suggests that derivatives of this compound could have applications beyond oncology. The hydrazide and hydrazone functionalities are also known to be present in a wide range of biologically active compounds. nih.gov Potential alternative therapeutic areas to explore include:

Antiviral agents

Antimicrobial agents cell.com

Anti-inflammatory and analgesic agents cell.com

Central Nervous System (CNS) disorders researchgate.net

Systematic screening of compound libraries against a diverse panel of targets will be key to unlocking the full therapeutic potential of this chemical scaffold.

Development of Next-Generation Pyrimidine-Based Chemical Entities for Research Tools

The structure of this compound is well-suited for development into chemical probes, which are essential tools for studying biological systems. mskcc.org These probes can be used to investigate a protein's function within its native cellular environment in a controlled manner. mskcc.org

The hydrazinyl or amino groups on the pyrimidine ring can serve as chemical handles for the attachment of various functional tags:

Fluorophores: For visualizing the compound's subcellular localization via microscopy.

Biotin: For affinity purification-mass spectrometry experiments aimed at identifying the compound's protein binding partners (target deconvolution).

Photoaffinity Labels: To create covalent bonds with target proteins upon UV irradiation, allowing for their definitive identification.

Pyrimidine nucleoside analogues have already been successfully developed as chemical probes to study the replication of parasites. nih.gov Similarly, derivatives of this compound could be engineered to create a "chemical toolbox" for probing the specific biological pathways it modulates, thereby accelerating our understanding of its molecular pharmacology and potentially uncovering new drug targets. acs.org For instance, a fluorescent version could be used to confirm whether the compound accumulates in the nucleus, which would be consistent with a mechanism involving DNA or RNA interaction.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 5-Fluoro-2-hydrazinylpyrimidin-4-amine?

  • Methodology :

  • Fluorodenitration : Use tetrabutylammonium fluoride (TBAF) under mild conditions to introduce fluorine at the 5-position of the pyrimidine ring .
  • Hydrazine Substitution : React 2-chloro-5-fluoropyrimidin-4-amine with hydrazine hydrate in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours to replace the chloride with a hydrazinyl group .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. How is this compound characterized spectroscopically?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., δ~7.5–8.0 ppm for pyrimidine protons, δ~4.0–5.0 ppm for NH2_2 groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 158.05 for C4_4H5_5FN5_5) .
  • FT-IR : Peaks at 3300–3400 cm1^{-1} (N-H stretch) and 1600–1650 cm1^{-1} (C=N/C-F vibrations) .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Properties :

  • LogP : ~0.8 (calculated), indicating moderate hydrophilicity.
  • pH Stability : Stable in neutral to slightly acidic conditions (pH 4–7), but hydrolyzes in strong bases due to hydrazine lability .
  • Storage : Store at –20°C under inert atmosphere to prevent oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in hydrazinylpyrimidines?

  • Experimental Design :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-position to enhance binding to kinase targets .
  • Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC50_{50} values (see Table 1 ) .
    • Table 1 : SAR of Select Derivatives
Substituent at Position 4IC50_{50} (μM)Target Protein
-NH2_212.5EGFR
-CF3_33.2HER2
-OCH3_325.8VEGFR

Q. What advanced techniques resolve binding interactions with biological targets?

  • Methods :

  • X-ray Crystallography : Resolve co-crystals with kinases (e.g., EGFR) to identify hydrogen bonds between the hydrazinyl group and Asp831 .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories using AMBER force fields .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) with immobilized protein targets .

Q. How to address contradictions in reported biological activity data?

  • Case Study : Discrepancies in antibacterial activity (MIC = 8–64 μg/mL across studies) may arise from:

  • Assay Conditions : Variations in bacterial strain (Gram-positive vs. Gram-negative) or culture media .
  • Compound Purity : Impurities >5% (e.g., unreacted hydrazine) can skew results—validate via HPLC (>98% purity) .

Q. What strategies improve synthetic yield in multi-step reactions?

  • Optimization :

  • Temperature Control : Maintain 60°C during hydrazine substitution to minimize side products (e.g., dimerization) .
  • Catalysis : Use Pd/C (5 mol%) for Suzuki-Miyaura cross-coupling steps to attach aryl groups at the 6-position .
    • Yield Comparison :
StepCatalystYield (%)
FluorodenitrationTBAF85
Hydrazine SubstitutionNone65
Suzuki CouplingPd/C92

Methodological Considerations

  • In Vitro vs. In Vivo Discrepancies : While in vitro assays may show potent kinase inhibition (IC50_{50} < 1 μM), in vivo efficacy in rodent models often requires nanoformulation (e.g., PEGylated liposomes) to improve bioavailability .
  • Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in serum after 14-day oral administration (50 mg/kg dose) in rats .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.